molecular formula C12H13F2NO3 B13102149 tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate

tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate

Cat. No.: B13102149
M. Wt: 257.23 g/mol
InChI Key: NLMQDCJNWPZJPR-UHFFFAOYSA-N
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Description

tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate: is an organic compound with significant interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a difluoro-substituted benzaldehyde, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,6-difluorobenzaldehyde and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 3,6-difluorobenzaldehyde is reacted with tert-butyl carbamate under reflux conditions, facilitating the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3,6-difluoro-2-carboxyphenylcarbamate.

    Reduction: 3,6-difluoro-2-hydroxymethylphenylcarbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The formyl group can form Schiff bases with amines, which are useful in probing enzyme active sites.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate exerts its effects depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the formyl group can react with amino groups in the enzyme’s active site, forming a covalent bond that inhibits enzyme activity. The difluoro groups may enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3,5-difluoro-2-formylphenyl)carbamate
  • tert-Butyl (3,6-dichloro-2-formylphenyl)carbamate
  • tert-Butyl (3,6-dimethyl-2-formylphenyl)carbamate

Uniqueness

tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H13F2NO3

Molecular Weight

257.23 g/mol

IUPAC Name

tert-butyl N-(3,6-difluoro-2-formylphenyl)carbamate

InChI

InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-10-7(6-16)8(13)4-5-9(10)14/h4-6H,1-3H3,(H,15,17)

InChI Key

NLMQDCJNWPZJPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1C=O)F)F

Origin of Product

United States

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